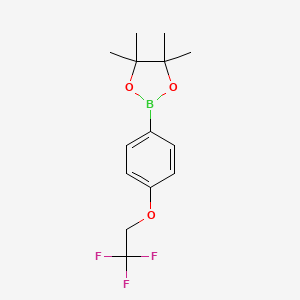

4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O3/c1-12(2)13(3,4)21-15(20-12)10-5-7-11(8-6-10)19-9-14(16,17)18/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASTXATFLPSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Arylboronic Acid Intermediate

A common approach to prepare the boronic acid intermediate involves lithiation of the aryl precursor followed by quenching with a boron source:

- Step 1: Directed ortho-lithiation or halogen-lithium exchange on a 4-(2,2,2-trifluoroethoxy)phenyl precursor using n-butyllithium in dry tetrahydrofuran (THF) at very low temperatures (around –100 °C) to prevent side reactions.

- Step 2: Addition of trimethyl borate (B(OMe)3) to the aryllithium intermediate at low temperature.

- Step 3: Acidic quench with hydrochloric acid to yield the arylboronic acid.

Reaction Conditions Summary:

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium, THF | –100 °C | ~45 min | Argon atmosphere, dry solvents |

| Boronation | Trimethyl borate | –100 °C | 40 min | Low temperature to control reactivity |

| Quench | 5 N HCl | –100 °C to RT | 1 hour | Formation of boronic acid |

Conversion to Pinacol Boronic Ester

- The crude boronic acid is reacted with pinacol and anhydrous magnesium sulfate in dry dichloromethane at room temperature.

- The reaction mixture is stirred under inert atmosphere for approximately 16 hours.

- The product is purified by filtration, solvent removal, and vacuum distillation to isolate the boronic ester.

Reaction Conditions Summary:

| Step | Reagents | Temperature | Time | Notes |

|---|---|---|---|---|

| Esterification | Pinacol, MgSO4, CH2Cl2 | Room temperature | 16 hours | Argon atmosphere |

| Purification | Vacuum distillation | ~108 °C (23 mmHg) | - | Removal of impurities and solvents |

Detailed Research Findings and Data

Yield and Purity

- The boronic acid intermediate is typically obtained in quantitative yield (close to 100%) with about 78% purity before further purification steps.

- The pinacol boronic ester is isolated in about 89% yield after distillation.

- The final boronic ester with the trifluoroethoxy substituent is obtained in high purity (>95%) and can be recrystallized if necessary.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Lithiation of 4-(2,2,2-trifluoroethoxy)phenyl precursor | n-BuLi, THF, –100 °C | Quantitative | Low temp, inert atmosphere |

| 2 | Boronation with trimethyl borate | B(OMe)3, –100 °C | Quantitative | Acidic quench with HCl |

| 3 | Conversion to pinacol boronic ester | Pinacol, MgSO4, CH2Cl2, RT, 16 h | 89% | Vacuum distillation |

| 4 | Purification and recrystallization | Vacuum drying, recrystallization | >95% | Final product purity |

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include boronic acids, boranes, and substituted boronic esters.

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Cross-Coupling Reactions : It is frequently used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The presence of the boron atom facilitates the exchange of aryl groups between reactants.

- Functionalization of Aromatic Compounds : The compound can be utilized to introduce trifluoroethoxy groups into aromatic systems, enhancing their reactivity and solubility in organic solvents.

Medicinal Chemistry

In medicinal chemistry, 4,4,5,5-tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane has shown potential in drug development:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxicity against cancer cell lines. The ability to modify the compound's structure allows for the development of targeted therapies.

- Drug Delivery Systems : The compound's properties enable it to act as a carrier for pharmaceuticals. Its boron content can be beneficial in developing boron neutron capture therapy (BNCT) for cancer treatment.

Materials Science

The applications extend into materials science where this compound is used for:

- Polymer Chemistry : It serves as a building block for synthesizing new polymers with enhanced thermal and mechanical properties. The incorporation of trifluoroethoxy groups can improve the hydrophobicity and chemical resistance of polymer matrices.

- Nanomaterials : The compound can be utilized in the formation of nanostructured materials that have applications in electronics and photonics due to their unique optical properties.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions. The researchers reported high yields when coupling various aryl halides with phenylboronic acids under mild conditions. This highlights its utility in synthesizing complex organic molecules essential for pharmaceuticals .

Case Study 2: Anticancer Activity

In another study focused on medicinal chemistry applications, researchers evaluated the cytotoxic effects of several boron-containing compounds on human cancer cell lines. Results indicated that derivatives of this dioxaborolane exhibited significant anticancer activity compared to traditional chemotherapeutics. This suggests potential pathways for developing new cancer treatments utilizing this compound .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The trifluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoroethoxy Group (Target Compound) : The -OCH₂CF₃ group significantly lowers the electron density of the phenyl ring, accelerating oxidative addition in palladium-catalyzed couplings. This property is advantageous in synthesizing fluorinated biaryl structures for drug candidates .

- Methoxy Group (e.g., 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Methoxy (-OCH₃) is electron-donating, reducing electrophilicity. This derivative achieved a 92% yield in a Suzuki coupling for antimalarial quinolones, demonstrating compatibility with electron-rich systems .

- Methylthio Group (e.g., 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane) : The -SMe group is mildly electron-donating. This compound was used to synthesize thiophene-based polymers for optoelectronic applications, achieving moderate yields (exact yield unspecified) .

Fluorinated vs. Non-Fluorinated Derivatives

- 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (TPE-Bpin): Features a tetraphenylethylene (TPE) group, enabling aggregation-induced emission (AIE) for OLEDs. The non-fluorinated TPE group contrasts with the target compound’s fluorinated substituent, highlighting divergent applications (materials science vs. pharmaceuticals) .

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The bromine substituent facilitates further functionalization via cross-coupling. Its reactivity differs from the target compound’s -OCH₂CF₃, which is less prone to displacement .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a complex organoboron compound notable for its unique structural features and potential biological applications. Its molecular formula is C₁₄H₁₈BF₃O₃, with a molecular weight of approximately 302.1 g/mol. The compound is characterized by the presence of a dioxaborolane moiety and a trifluoroethoxy-substituted phenyl ring, which contribute to its chemical reactivity and biological activity.

Biological Activity

Research into the biological activity of this compound has identified several key areas of interest:

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways related to growth and survival.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has shown potential as an inhibitor of proteasome activity, which is significant in cancer treatment as it can lead to the accumulation of pro-apoptotic factors within cells.

- Antimicrobial Activity : Some studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents.

The synthesis of this compound typically involves palladium-catalyzed reactions that facilitate the incorporation of the trifluoroethoxy group onto the aromatic ring. The dioxaborolane structure enhances its reactivity and stability compared to other boron-containing compounds.

Table 1: Synthesis Pathway

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Palladium-Catalyzed Coupling | Trifluoroethanol derivatives | High temperature |

| 2 | Boron Complex Formation | Boronic acid derivatives | Under inert atmosphere |

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics .

-

Enzyme Inhibition Study :

- Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the proteasome in vitro. This inhibition led to increased apoptosis in treated cancer cells compared to untreated controls .

-

Antimicrobial Activity Assessment :

- A recent study found that this compound displayed promising results against Staphylococcus aureus, suggesting potential for development as a novel antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparative analysis is beneficial.

Table 2: Comparative Biological Activity

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Moderate | Yes | No |

| Compound B | High | No | Moderate |

| 4-TMDFE | Very High | Yes | High |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A general procedure involves reacting a boronic acid precursor (e.g., 4-(2,2,2-trifluoroethoxy)phenylboronic acid) with pinacol in anhydrous THF under reflux. Cesium carbonate is often used as a base to deprotonate intermediates, and inert atmosphere (N₂) is critical to prevent boronate oxidation . Purification typically involves extraction (diethyl ether/1N HCl) and column chromatography. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 boronic acid:pinacol) and controlled temperature (60–90°C) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key data distinguish this compound?

- Methodology :

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the tetrahedral boron environment .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and trifluoroethoxy group signals (e.g., –CF₃ at δ 4.4–4.6 ppm) are diagnostic. Pinacol methyl groups appear as singlets (δ 1.2–1.3 ppm) .

- X-ray crystallography : Used to resolve bond angles (e.g., B–O bond ~1.36 Å) and confirm steric effects from tetramethyl groups .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodology : Stability tests under inert atmospheres (argon) show minimal decomposition over 6 months at –20°C. Hydrolysis is accelerated by moisture, leading to boronic acid formation. Storage recommendations include desiccated environments (P₂O₅) and avoidance of prolonged exposure to light .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this dioxaborolane in cross-coupling reactions?

- Methodology : DFT calculations reveal that the electron-withdrawing trifluoroethoxy group lowers the LUMO energy of the boron center, enhancing electrophilicity. Kinetic studies (e.g., monitoring Pd insertion via in situ IR) show faster transmetallation compared to non-fluorinated analogs. Side reactions (e.g., protodeboronation) are minimized by steric shielding from tetramethyl groups .

Q. How can computational modeling guide the design of derivatives with improved catalytic activity?

- Methodology : Molecular docking and MD simulations predict interactions with catalytic Pd complexes. Substituent effects (e.g., replacing trifluoroethoxy with pentafluorosulfanyl) are modeled using Gaussian09 with B3LYP/6-31G* basis sets. Key parameters include bond dissociation energy (BDE) of B–O and charge distribution on boron .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies across studies?

- Methodology : Comparative analysis of reaction parameters (e.g., solvent polarity, ligand choice) using design-of-experiments (DoE) frameworks. For example, conflicting yields in Suzuki couplings (45–85%) may arise from Pd₂(dba)₃ vs. Pd(OAc)₂ catalysts. Systematic screening with LC-MS tracking identifies optimal conditions .

Q. How does the compound’s steric profile influence its utility in stereoselective syntheses?

- Methodology : Chiral HPLC (e.g., Chiralpak IA column) evaluates enantioselectivity in asymmetric allylic alkylation. Steric maps generated via Cambridge Structural Database (CSD) show that tetramethyl groups create a 120° dihedral angle, favoring axial chirality transfer .

Safety and Handling

Q. What protocols mitigate risks during large-scale synthesis or hazardous byproduct formation?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.